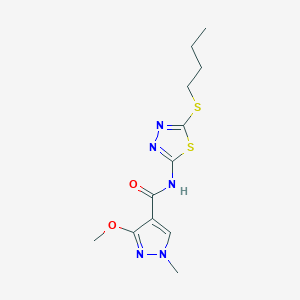

N-(5-(Butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazol-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H17N5O2S2 and its molecular weight is 327.42. The purity is usually 95%.

BenchChem offers high-quality N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

- Biologische Aktivitäten: Die Verbindung gehört zur Klasse der N-heterocyclischen Einheiten, die bedeutende physiologische Eigenschaften besitzen. Forscher haben vielversprechende Anwendungen in der medizinischen Chemie für neuartige stickstoffhaltige Heterocyclen berichtet. Diese Verbindungen können vielfältige biologische Aktivitäten aufweisen, wie z. B. Enzyminhibition, Rezeptorbindung oder antimikrobielle Wirkungen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. The key intermediates, 5-(butylthio)-1,3,4-thiadiazole and 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid, are synthesized separately before coupling.

5-(Butylthio)-1,3,4-thiadiazole Synthesis:

Starting with thiourea and butyl halide, the reaction under basic conditions yields butylthiourea.

Cyclization with thionyl chloride results in the formation of 5-(butylthio)-1,3,4-thiadiazole.

3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Synthesis:

Starting from ethyl acetoacetate and hydrazine hydrate, pyrazole formation takes place.

Methylation using methyl iodide followed by ester hydrolysis yields the carboxylic acid.

Coupling Reaction:

The final step involves coupling the synthesized intermediates under peptide coupling conditions using EDCI and HOBt as coupling agents to obtain the target compound.

Industrial Production Methods: While industrial-scale synthesis follows the same general principles as laboratory synthesis, optimizations are made to improve yield, reduce costs, and ensure reproducibility. This may include continuous flow synthesis, advanced purification techniques, and the use of environmentally benign solvents and reagents.

Analyse Chemischer Reaktionen

Types of Reactions: N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo a variety of chemical reactions:

Oxidation: Oxidative desulfurization to convert the thiadiazole ring to a thiadiazole dioxide.

Reduction: The carboxamide group can be reduced to an amine under specific conditions.

Substitution: The methoxy group on the pyrazole ring is susceptible to nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Lithium aluminium hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: N-(5-(butylthio)-1,3,4-thiadiazole-2-dioxide)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.

Reduction: N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-amine.

In Chemistry:

Used as a precursor for the synthesis of more complex heterocyclic compounds.

Valuable in organometallic chemistry for ligand design due to the presence of sulfur and nitrogen atoms which can coordinate to metals.

In Biology and Medicine:

Investigated for potential antibacterial and antifungal properties due to the presence of thiadiazole, which is known for its antimicrobial activity.

Explored as a candidate for anticancer drugs, targeting specific cellular pathways involving nitrogen and sulfur heterocycles.

In Industry:

Utilized in the development of agrochemicals for pest control, taking advantage of its unique chemical properties.

Employed in material science for the synthesis of novel polymers and coatings, leveraging its stable heterocyclic framework.

Wirkmechanismus

The compound's effects are exerted through interactions with molecular targets within cells. The thiadiazole ring can interact with proteins and enzymes, potentially inhibiting their functions. The pyrazole moiety can engage in hydrogen bonding and Van der Waals interactions with biomolecules, altering biological pathways. The exact mechanism depends on the specific application, but it often involves modulation of enzyme activity or disruption of microbial cell walls.

Vergleich Mit ähnlichen Verbindungen

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.

Unique Aspects:

The butylthio group confers distinct lipophilic properties, potentially enhancing membrane permeability compared to similar compounds with shorter alkyl chains.

The combination of a thiadiazole ring and a pyrazole ring in the same molecule provides a unique scaffold for drug design, offering versatile points of chemical modification.

Conclusion: N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse synthetic routes, chemical reactivity, and broad range of applications in scientific research and industry. Its unique structure, combining thiadiazole and pyrazole rings, sets it apart from similar compounds and underpins its potential in various fields.

Eigenschaften

IUPAC Name |

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2S2/c1-4-5-6-20-12-15-14-11(21-12)13-9(18)8-7-17(2)16-10(8)19-3/h7H,4-6H2,1-3H3,(H,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEXCTPSFYTNOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542335.png)

![N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2542339.png)

![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 7-methyl ester](/img/structure/B2542343.png)

![4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2542344.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2542346.png)